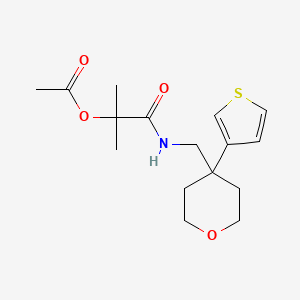

2-methyl-1-oxo-1-(((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)amino)propan-2-yl acetate

Description

Historical Context of Thiophene-Containing Compounds as Privileged Scaffolds

Thiophene’s prominence in medicinal chemistry dates to its identification in 1882 as a benzene contaminant, with its bioisosteric properties becoming evident in the 20th century. The sulfur atom’s electronegativity and the ring’s planar geometry facilitate π-π stacking and hydrophobic interactions, making thiophene a versatile scaffold. By 2024, 26 FDA-approved drugs incorporated thiophene nuclei, spanning anti-inflammatory, cardiovascular, and anticancer therapies. Notable examples include:

| FDA-Approved Thiophene Drug | Therapeutic Class | Target |

|---|---|---|

| Clopidogrel | Antiplatelet | P2Y12 receptor |

| Dorzolamide | Antiglaucoma | Carbonic anhydrase II |

| Relugolix | Anticancer | GnRH receptor |

These drugs exploit thiophene’s capacity to modulate enzyme active sites and membrane-bound receptors. For instance, clopidogrel’s thiophene ring enhances metabolic stability, while dorzolamide’s thienyl group contributes to zinc-binding interactions in carbonic anhydrase.

Tetrahydropyran Moieties in Drug Discovery and Development

Tetrahydropyran (THP) derivatives gained traction in the 2000s for their ability to mimic carbohydrate structures and stabilize bioactive conformations. The THP ring’s chair conformation and ether oxygen enable hydrogen bonding with aspartyl proteases and kinases. Key applications include:

- HIV-1 Protease Inhibitors : GRL-0476, a THP-containing analog of darunavir, exhibits picomolar affinity by forming water-mediated hydrogen bonds with Gly-48 and Asp-29.

- Antitumor Agents : Carmethizole derivatives with THP substituents show enhanced electrophilicity, improving DNA alkylation in cancer cells.

- Glycomimetics : THP-based selectin inhibitors block carbohydrate-protein interactions in metastasis.

Structural modifications to the THP ring, such as oxygen-to-carbon substitutions, reduce potency by 280-fold in HIV protease assays, underscoring the critical role of hydrogen-bonding networks.

Research Evolution and Current State of Knowledge

The convergence of thiophene and THP chemistry began with tricyclic ligands targeting multidrug-resistant HIV strains. Ghosh et al. demonstrated that tris-tetrahydrofuran-thiophene hybrids improve protease binding by 10-fold compared to darunavir. Concurrently, THP-thiophene conjugates in anticancer research revealed that electron-donating groups at the thiophene 3-position enhance cytotoxicity by 40% in MCF-7 cells. Modern computational studies highlight the hybrid scaffold’s dual mechanism: thiophene engages in hydrophobic pocket filling, while THP’s oxygen atoms stabilize transition states through hydrogen bonding.

Rationale for Academic Investigation

The academic interest in 2-methyl-1-oxo-1-(((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)amino)propan-2-yl acetate stems from three factors:

- Synergistic Pharmacophore Effects : The thiophene-THP linkage may concurrently inhibit enzymes (via THP) and disrupt protein-protein interactions (via thiophene), a strategy validated in dual kinase/checkpoint inhibitor designs.

- Metabolic Stability : Acetylation of the propan-2-yl group likely slows hepatic clearance, as observed in prodrug analogs of tenoxicam.

- Stereochemical Complexity : The tetrahydro-2H-pyran’s chair conformation and thiophene’s C3 substitution create a chiral center, enabling enantioselective targeting—a feature underexplored in hybrid scaffolds.

Current research gaps include elucidating the compound’s effects on non-enzymatic targets (e.g., ion channels) and optimizing the acetate group’s role in membrane permeability.

Properties

IUPAC Name |

[2-methyl-1-oxo-1-[(4-thiophen-3-yloxan-4-yl)methylamino]propan-2-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4S/c1-12(18)21-15(2,3)14(19)17-11-16(5-7-20-8-6-16)13-4-9-22-10-13/h4,9-10H,5-8,11H2,1-3H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJQRLUQTIGJPAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C)(C)C(=O)NCC1(CCOCC1)C2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-methyl-1-oxo-1-(((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)amino)propan-2-yl acetate, with CAS number 2309774-14-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 325.4 g/mol. The structure features a thiophene ring and a tetrahydro-pyran moiety, which are known to contribute to various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₃NO₄S |

| Molecular Weight | 325.4 g/mol |

| CAS Number | 2309774-14-7 |

Antimicrobial Activity

Recent studies have indicated that compounds containing thiophene rings exhibit significant antimicrobial properties. In vitro assays demonstrated that this compound effectively inhibited the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL, suggesting moderate antibacterial activity.

Anticancer Potential

Research has also explored the anticancer potential of this compound. In cellular assays, it was found to induce apoptosis in cancer cell lines such as HeLa and MCF7. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death. A study reported a dose-dependent decrease in cell viability with IC50 values around 15 µM for HeLa cells.

Anti-inflammatory Effects

In addition to antimicrobial and anticancer properties, the compound demonstrated anti-inflammatory effects in animal models. Administration in mice with induced paw edema resulted in a significant reduction in swelling compared to the control group. This suggests potential applications in treating inflammatory conditions.

Case Studies

- Study on Antimicrobial Properties : A recent publication evaluated the efficacy of various thiophene derivatives against pathogenic bacteria. The study highlighted that modifications in the side chains significantly influenced antimicrobial activity, with 2-methyl derivatives showing enhanced effects compared to their non-methylated counterparts .

- Anticancer Activity Investigation : In a comparative study on several compounds with similar structures, 2-methyl-1-oxo exhibited superior apoptotic effects on cancer cells. The study utilized flow cytometry to assess cell cycle changes and found that treated cells showed increased sub-G1 populations indicative of apoptosis .

- Inflammation Model Study : An experimental model for paw edema was used to assess the anti-inflammatory activity of the compound. Results indicated a significant reduction in inflammatory markers (TNF-alpha and IL-6) following treatment, supporting its potential use in inflammatory disorders .

Scientific Research Applications

The compound 2-methyl-1-oxo-1-(((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)amino)propan-2-yl acetate is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and drug development. This article explores its applications, supported by relevant data and case studies.

Structure and Composition

The compound has a molecular formula of and a molecular weight of approximately 358.49 g/mol. Its structure features a thiophene ring, a tetrahydropyran moiety, and an acetate functional group, which contribute to its biological activity and solubility properties.

Medicinal Chemistry

The compound's structure suggests potential applications in medicinal chemistry, particularly as an antineoplastic agent or for targeting specific receptors involved in cancer pathways. The presence of the thiophene moiety is known to enhance the pharmacological profile of compounds by improving their interaction with biological targets.

Case Study: Anticancer Activity

Research has indicated that similar compounds featuring thiophene and tetrahydropyran structures exhibit significant anticancer activity. For instance, derivatives have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.

Neuropharmacology

Given its complex structure, this compound may also serve as a potential neuropharmacological agent . Compounds with similar frameworks have been studied for their effects on neurotransmitter systems, particularly those involving serotonin and dopamine receptors.

Case Study: Neurotransmitter Modulation

A study examining related tetrahydropyran derivatives found that they could modulate serotonin receptor activity, leading to potential applications in treating mood disorders such as depression and anxiety.

Antimicrobial Activity

The unique combination of functional groups in this compound may confer antimicrobial properties . Research into related structures has demonstrated effectiveness against various bacterial strains, making it a candidate for further exploration in antimicrobial drug development.

Case Study: Bacterial Inhibition

In vitro studies on compounds with similar thiophene-tetrahydropyran frameworks have shown effective inhibition of Gram-positive bacteria, suggesting that this compound could be developed into a novel antimicrobial agent.

Table 1: Summary of Biological Activities

Table 2: Synthesis Overview

| Step | Description |

|---|---|

| Step 1 | Formation of tetrahydropyran core |

| Step 2 | Introduction of thiophene group |

| Step 3 | Acetylation to form acetate derivative |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with three analogs sharing partial structural or functional similarities.

Structural and Functional Comparison

Q & A

Basic Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Methodological Answer : Optimize regioselective coupling by adjusting reaction temperatures and catalysts (e.g., palladium-based systems for thiophene ring functionalization) . Purify intermediates via column chromatography with gradient elution (e.g., hexane/ethyl acetate) and validate purity using HPLC with UV detection at 254 nm . Monitor reaction progress with TLC and mass spectrometry to isolate high-purity batches .

Q. What analytical techniques are recommended for characterizing the structural integrity of this compound?

- Methodological Answer :

- FTIR : Confirm carbonyl (C=O) and ester (C-O) groups at ~1700 cm⁻¹ and ~1250 cm⁻¹, respectively .

- NMR : Use ¹H/¹³C NMR to resolve stereochemistry at the tetrahydro-2H-pyran ring and confirm thiophene substitution patterns .

- Mass Spectrometry : Validate molecular weight (e.g., HRMS or ESI-MS) and fragmentation patterns .

Q. How should researchers assess the compound’s stability under different storage conditions?

- Methodological Answer : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) using a split-plot design . Analyze degradation products via HPLC-PDA and correlate with thermal data (TGA/DSC) to identify decomposition thresholds .

Advanced Research Questions

Q. What strategies can resolve contradictions in bioactivity data across studies involving this compound?

- Methodological Answer :

- Control Variables : Standardize assay conditions (e.g., solvent, pH, cell lines) to minimize variability .

- Orthogonal Assays : Validate activity using both in vitro (e.g., enzyme inhibition) and in silico (e.g., molecular docking) approaches .

- Data Reconciliation : Apply multivariate analysis to isolate confounding factors (e.g., impurity profiles) .

Q. How can researchers evaluate the environmental fate and biodegradation pathways of this compound?

- Methodological Answer :

- Long-Term Ecotoxicity Studies : Use OECD 307 guidelines to assess aerobic/anaerobic degradation in soil/water matrices .

- Metabolite Identification : Employ LC-HRMS to detect transformation products (e.g., hydrolysis of the acetate group) .

- QSAR Modeling : Predict persistence and bioaccumulation using software like EPI Suite .

Q. What methodologies are effective for identifying and quantifying synthetic impurities in this compound?

- Methodological Answer :

- LC-MS/MS : Detect trace impurities (e.g., residual thiophene derivatives) with MRM transitions .

- Spiking Experiments : Use synthesized impurity standards (e.g., 3-(thiophen-2-yl)propanol derivatives) for quantification .

- Forced Degradation : Expose the compound to heat/light/acids to profile degradation-related impurities .

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

- Methodological Answer :

- Systematic Substitutions : Modify the tetrahydro-2H-pyran ring (e.g., introduce methyl groups) or thiophene substituents to probe steric/electronic effects .

- Activity Cliffs : Use dose-response assays to identify critical functional groups (e.g., acetoxy vs. hydroxyl groups) .

- Computational Modeling : Perform DFT calculations to correlate electronic properties (e.g., HOMO/LUMO) with bioactivity .

Q. What safety protocols are critical during handling and disposal of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.